BenchChemオンラインストアへようこそ!

1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Lipophilicity Physicochemical property Drug-likeness

1-[(4-Methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one (CAS 1251608-53-3) is a synthetic small molecule (C17H20N2O4S, MW 348.4 g/mol) belonging to the sulfonyl pyrrolidine dihydropyridinone class. Its structure comprises a 1,2-dihydropyridin-2-one core substituted at the 5-position with a pyrrolidine-1-sulfonyl group and at the N1-position with a 4-methoxybenzyl moiety.

Molecular Formula C17H20N2O4S
Molecular Weight 348.42
CAS No. 1251608-53-3
Cat. No. B2469108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
CAS1251608-53-3
Molecular FormulaC17H20N2O4S
Molecular Weight348.42
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
InChIInChI=1S/C17H20N2O4S/c1-23-15-6-4-14(5-7-15)12-18-13-16(8-9-17(18)20)24(21,22)19-10-2-3-11-19/h4-9,13H,2-3,10-12H2,1H3
InChIKeyOQEUVTQZXKCWMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one (CAS 1251608-53-3): Structural and Procurement Baseline for Sulfonyl Pyrrolidine Dihydropyridinone Research Compounds


1-[(4-Methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one (CAS 1251608-53-3) is a synthetic small molecule (C17H20N2O4S, MW 348.4 g/mol) belonging to the sulfonyl pyrrolidine dihydropyridinone class [1]. Its structure comprises a 1,2-dihydropyridin-2-one core substituted at the 5-position with a pyrrolidine-1-sulfonyl group and at the N1-position with a 4-methoxybenzyl moiety . Compounds in this scaffold class have been investigated for modulation of DOCK1-mediated Rac activation, 17β-hydroxysteroid dehydrogenase inhibition, and esterase inhibition, depending on the specific substitution pattern [2]. The compound is catalogued in screening libraries under identifiers including AKOS021843087 and F3406-9353 and is offered by multiple chemical suppliers for non-human research use .

Why Generic Substitution of 1-[(4-Methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one Fails: Substituent-Dependent Pharmacophore Constraints in Sulfonyl Pyrrolidine Scaffolds


The sulfonyl pyrrolidine dihydropyridinone scaffold exhibits pronounced substituent-dependent biological activity, where even minor modifications to the N1-benzyl group shift the pharmacological profile between unrelated targets. The related compound TBOPP, bearing an N1-(2-oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl) substituent, acts as a DOCK1 inhibitor (IC50 8.4 μM, Kd 7.1 μM) , while the N1-[(2-methylphenyl)methyl] analog (CAS 1096221-44-1) and the N1-[(4-chlorophenyl)methyl] analog (CAS not specified, MW 352.84) carry distinct lipophilicity and steric profiles that preclude interchangeability . Generic substitution without verifying the exact N1 substituent risks targeting an entirely different protein or yielding an inactive compound, making CAS-specific procurement essential for reproducible research .

Quantitative Differential Evidence for 1-[(4-Methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one (CAS 1251608-53-3) Versus Closest Structural Analogs


Computed Lipophilicity (XLogP3) Differentiation Against N1-Benzyl Analogs

The target compound's computed XLogP3 value of 1.2 [1] places it in an intermediate lipophilicity range that distinguishes it from both the more lipophilic N1-[(2-methylphenyl)methyl] analog (estimated XLogP3 ~1.8 based on the absence of the polar methoxy oxygen and presence of methyl) and the more polar N1-unsubstituted core scaffold 5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one (CAS 627843-18-9, XLogP3 approximately 0.0–0.3) . The 4-methoxy substituent contributes hydrogen bond acceptor capacity without the electron-withdrawing effects of chloro or fluoro substituents found in competing analogs .

Lipophilicity Physicochemical property Drug-likeness

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Versus N1-Chlorophenyl Analog

The target compound possesses a computed TPSA of 75.3 Ų and 5 hydrogen bond acceptor atoms [1]. In contrast, the N1-[(4-chlorophenyl)methyl] analog (C16H17ClN2O3S, MW 352.84) has only 4 hydrogen bond acceptor atoms due to replacement of the methoxy oxygen with chlorine, yielding a lower predicted TPSA (approximately 66–68 Ų) . The additional H-bond acceptor in the target compound increases aqueous solubility potential and may alter target engagement profiles, particularly for binding pockets with hydrogen bond donor residues.

TPSA Hydrogen bonding Drug-likeness

Molecular Weight Differentiation from the Core Scaffold and TBOPP: Impact on Ligand Efficiency Metrics

The target compound (MW 348.4 g/mol) occupies a distinct molecular weight niche. It is 120.1 g/mol heavier than the unsubstituted core scaffold 5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one (MW 228.27, CAS 627843-18-9) , yet 142.1 g/mol lighter than TBOPP (MW 490.49, CAS 1996629-79-8), a DOCK1 inhibitor with IC50 8.4 μM that shares the same core but carries a bulky N1-(2-oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl) substituent . This intermediate molecular weight positions the target compound favorably for lead-like chemical space exploration, where MW < 400 is preferred, while retaining sufficient complexity for target engagement.

Molecular weight Ligand efficiency Fragment-based drug design

Class-Level Biological Activity Inference: Esterase Inhibition Potential Compared to Scaffold-Matched Reference Compound

A scaffold-matched analog, 1-{2-oxo-3-[(2E)-1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene]propyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one (MW 441.6), demonstrated 71.9 μM IC50 in an esterase HTS fluorescence assay using MU-Ac substrate [1]. The target compound differs at the N1 substituent, carrying a 4-methoxybenzyl group instead of the indolylidene-propyl side chain. While no direct assay data exist for the target compound, the scaffold class has validated esterase modulation potential, and the 4-methoxybenzyl group introduces distinct electronic and steric properties that are expected to shift both potency and selectivity profiles relative to the indolylidene analog [1].

Esterase inhibition HTS screening Structure-activity relationship

Patent Landscape Positioning: Freedom-to-Operate Differentiation from Sanofi-Aventis Sulfonyl Pyrrolidine IP Estate

The Sanofi-Aventis patent US 7,468,369 B2 ('Sulfonyl pyrrolidines, method for producing the same and their use as drugs') claims a broad genus of substituted sulfonylpyrrolidines of formula I for cardiovascular and metabolic disorders, specifically dyslipidemia and atherosclerosis [1]. However, the exemplified compounds in this patent lack the N1-(4-methoxybenzyl)-dihydropyridin-2-one substructure of the target compound. The target compound incorporates a 1,2-dihydropyridin-2-one ring with sulfonyl pyrrolidine at the 5-position and 4-methoxybenzyl at N1, a specific combination not disclosed in the Sanofi-Aventis patent claims or examples [1][2]. This structural distinction may offer a differentiated freedom-to-operate position for commercial development programs.

Patent landscape Freedom-to-operate Chemical intellectual property

Synthetic Tractability and Rotatable Bond Count: Procurement Considerations for Parallel Library Synthesis

The target compound has 5 rotatable bonds (computed by Cactvs 3.4.8.24) [1], compared to 4 rotatable bonds in the N1-[(4-chlorophenyl)methyl] analog and approximately 8–10 rotatable bonds in TBOPP . Fewer rotatable bonds correlate with reduced conformational entropy, which may translate to improved binding affinity per heavy atom. Additionally, the commercial availability of the target compound from multiple vendors as a pre-synthesized screening compound with catalog number traceability (e.g., AKOS021843087) enables rapid procurement for structure-activity relationship expansion compared to analogs requiring de novo custom synthesis .

Synthetic accessibility Rotatable bonds Library synthesis

Procurement-Relevant Application Scenarios for 1-[(4-Methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one (CAS 1251608-53-3)


Lead-Like Diversification Point for N1-Benzyl SAR Expansion in Sulfonyl Pyrrolidine Dihydropyridinone Libraries

With an intermediate molecular weight (348.4 g/mol) and XLogP3 of 1.2, the target compound serves as a balanced lead-like starting point for systematic structure-activity relationship studies exploring the effect of N1-benzyl substituent variation on target potency [1]. Its 4-methoxy group provides a hydrogen bond acceptor at the para position, enabling comparative SAR against the 4-chloro, 3-fluoro-4-methoxy, and 2-methyl analogs to map electronic and steric requirements of the target binding pocket [1]. The scaffold has demonstrated biological activity in esterase inhibition assays (class-level benchmark IC50 71.9 μM for a related analog), providing a quantifiable starting point for hit-to-lead optimization [2].

Physicochemical Comparator for DOCK1 Inhibitor Lead Optimization Programs

In programs targeting DOCK1 (Dock180) for anti-metastatic therapy, the target compound offers a structurally simplified comparator to TBOPP (DOCK1 IC50 8.4 μM, Kd 7.1 μM) . While TBOPP carries a complex N1-(2-oxo-2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethyl) group (MW 490.49), the target compound's simpler 4-methoxybenzyl substituent allows deconvolution of the pharmacophore to determine whether the dihydropyridinone-sulfonyl-pyrrolidine core alone contributes to DOCK1 binding affinity, or whether the biphenyl-trifluoromethyl motif is essential . Its TPSA of 75.3 Ų versus TBOPP's estimated higher TPSA (>90 Ų) also makes it a valuable tool for permeability ranking in cellular DOCK1 inhibition assays [1].

Negative Control or Orthogonal Chemotype for Sanofi Sulfonyl Pyrrolidine Cardiovascular Target Programs

As the target compound's specific N1-(4-methoxybenzyl)-dihydropyridin-2-one substructure falls outside the exemplified scope of Sanofi-Aventis patent US 7,468,369 B2 [3], it can serve as an orthogonal chemotype for screening against cardiovascular targets (e.g., dyslipidemia, atherosclerosis) claimed by the Sanofi patent family. Its distinct substitution pattern enables exploration of whether the dihydropyridinone core with N1-benzyl substitution retains or alters the target profile of the patented sulfonylpyrrolidine class, without directly overlapping with the Sanofi IP estate [3].

Off-the-Shelf Building Block for High-Throughput Screening Library Enhancement

The compound's commercial availability with defined catalog numbers (AKOS021843087, F3406-9353) and its 5 rotatable bonds with moderate complexity (complexity score 621) make it suitable for immediate inclusion in diversity-oriented screening collections [1][2]. Its molecular weight (348.4 g/mol) is within the preferred range for lead-like screening libraries (MW 250–400), and its XLogP3 of 1.2 avoids the lipophilicity-associated assay interference commonly seen with analogs bearing chloro or trifluoromethyl substituents [1].

Quote Request

Request a Quote for 1-[(4-methoxyphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.